n-(3-Aminophenyl)pyrrolidine-1-carboxamide

Vue d'ensemble

Description

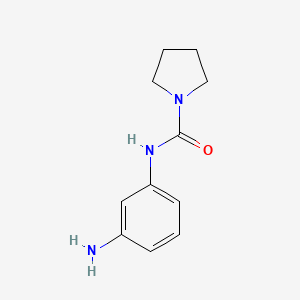

n-(3-Aminophenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C11H15N3O. It is known for its unique structure, which includes a pyrrolidine ring attached to a carboxamide group and an aminophenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-(3-Aminophenyl)pyrrolidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reduced using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: n-(3-Aminophenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; reactions occur under controlled temperature and solvent conditions

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aminophenyl group

Applications De Recherche Scientifique

Antimicrobial Applications

One of the most significant applications of n-(3-Aminophenyl)pyrrolidine-1-carboxamide is in the development of antimicrobial agents. A study identified pyrrolidine carboxamides as a novel class of inhibitors targeting InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb) . The compound demonstrated promising inhibitory activity against InhA, with a reported IC50 value indicating potent efficacy. The structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring could enhance its antimicrobial potency, making it a candidate for further optimization in drug development.

Cancer Therapeutics

This compound has also been investigated for its potential in cancer treatment. Research has shown that compounds with similar structures can act as competitive antagonists at NMDA receptors, which are implicated in various cancers . For instance, a related compound augmented the efficacy of sorafenib, a standard treatment for hepatocellular carcinoma (HCC), by interfering with lipid signaling pathways that regulate multidrug resistance (MDR) transporters . This suggests that this compound might enhance the effectiveness of existing chemotherapeutic agents.

Kinase Inhibition

The compound has been explored for its potential as a kinase inhibitor. Kinases play critical roles in cell signaling and regulation of the cell cycle, making them attractive targets for cancer therapies. The pyrimidine derivatives, including those related to this compound, have been shown to inhibit various kinases involved in tumorigenesis . These findings highlight the compound's potential for development into targeted therapies against cancers driven by aberrant kinase activity.

Case Studies and Experimental Evidence

- High-throughput Screening : A series of pyrrolidine carboxamides were identified through high-throughput screening as effective InhA inhibitors, with subsequent studies confirming their binding modes via crystallography .

- Structure-Activity Relationship (SAR) Studies : SAR studies have indicated that specific substitutions on the pyrrolidine ring significantly enhance the compound's inhibitory effects against target enzymes .

Data Tables

Mécanisme D'action

The mechanism of action of n-(3-Aminophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparaison Avec Des Composés Similaires

n-(3-Aminophenyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

N-(4-aminophenyl)pyrrolidine-1-carboxamide: Similar structure but with the amino group in the para position, which may result in different chemical reactivity and biological activities.

N-(2-aminophenyl)pyrrolidine-1-carboxamide: Similar structure but with the amino group in the ortho position, leading to distinct chemical and biological properties.

N-(3-aminophenyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which may affect its chemical stability and reactivity

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

N-(3-Aminophenyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including antidiabetic, antimicrobial, and anticancer effects. The findings are supported by relevant research studies and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine backbone and an aniline substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Molecular Structure

- Chemical Formula : CHNO

- Molecular Weight : 194.24 g/mol

- Functional Groups : Amine, carboxamide

Antidiabetic Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, in managing diabetes. These compounds have shown the ability to enhance insulin sensitivity and stimulate glucose uptake in muscle cells.

Key Findings:

- Insulin Sensitivity : Compounds similar to this compound have demonstrated increased insulin sensitivity in adipocytes by 7.4% to 37.4% when tested at concentrations ranging from 0.3 to 100 µM .

- Mechanism : The mechanism involves the stimulation of glucose transporters, leading to improved glucose metabolism.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that pyrrolidine derivatives possess significant antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL | |

| Candida albicans | 0.015 mg/mL |

The antimicrobial activity is primarily attributed to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines:

- Cell Lines Tested :

- Ovarian Cancer Cells (A2780)

- Breast Cancer Cells (MCF-7)

Results:

- Cytotoxicity : The compound exhibited moderate cytotoxicity with IC values indicating effective inhibition of cancer cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| A2780 | 45.2 |

| MCF-7 | 38.5 |

The anticancer effects are believed to result from the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

Propriétés

IUPAC Name |

N-(3-aminophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTAQMNPVKRVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.